1-(((5-Bromopyrimidin-4-yl)amino)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((5-Bromopyrimidin-4-yl)amino)methyl)cyclopentan-1-ol is a chemical compound that features a bromopyrimidine moiety linked to a cyclopentanol structure via an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((5-Bromopyrimidin-4-yl)amino)methyl)cyclopentan-1-ol typically involves the reaction of 5-bromopyrimidine with cyclopentanone in the presence of an aminomethylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(((5-Bromopyrimidin-4-yl)amino)methyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone.
Reduction: The bromopyrimidine moiety can be reduced to form a pyrimidine derivative.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(((5-Bromopyrimidin-4-yl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(((5-Bromopyrimidin-4-yl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. The aminomethyl group may facilitate binding through hydrogen bonding or electrostatic interactions, while the cyclopentanol moiety can enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler analog with similar reactivity but lacking the cyclopentanol moiety.
Cyclopentanone: A precursor in the synthesis of the target compound.
Pyrimidine Derivatives: Various substituted pyrimidines with different functional groups.
Uniqueness
1-(((5-Bromopyrimidin-4-yl)amino)methyl)cyclopentan-1-ol is unique due to its combination of a bromopyrimidine moiety with a cyclopentanol structure. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the aminomethyl group also enhances its reactivity and potential for forming diverse derivatives.
Properties
IUPAC Name |
1-[[(5-bromopyrimidin-4-yl)amino]methyl]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c11-8-5-12-7-14-9(8)13-6-10(15)3-1-2-4-10/h5,7,15H,1-4,6H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZVASYVMWNRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC2=NC=NC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.